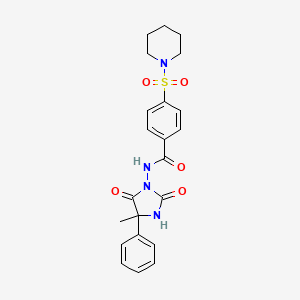![molecular formula C24H23NO4 B7453472 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide](/img/structure/B7453472.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide, also known as DPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPBA is a benzamide derivative that has been synthesized through a multi-step process, and it has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide is not fully understood, but it is believed to involve the modulation of certain enzymes and neurotransmitters. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been shown to modulate the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin. In addition, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide in lab experiments is its ability to modulate the activity of various enzymes and neurotransmitters. This makes it a useful tool for investigating the role of these molecules in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and its toxicity needs to be carefully evaluated before it can be used in further experiments.
Direcciones Futuras
There are many potential future directions for research on N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to investigate the efficacy and safety of this compound in these contexts. Another area of interest is the development of new synthetic methods for this compound and related compounds. This could lead to the discovery of new molecules with improved properties and potential applications in scientific research. Finally, further studies are needed to investigate the mechanism of action of this compound and its effects on various biological processes.
Métodos De Síntesis
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-hydroxyethyl)aniline to form the amide intermediate, which is subsequently reacted with 2-phenylmethoxybenzoyl chloride to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter release. This compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-17(19-11-12-22-23(15-19)28-14-13-27-22)25-24(26)20-9-5-6-10-21(20)29-16-18-7-3-2-4-8-18/h2-12,15,17H,13-14,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPVISYYPZOBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide](/img/structure/B7453391.png)
![[2-oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7453403.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide](/img/structure/B7453408.png)
![N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7453425.png)
![[2-[2-[[2-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]oxyacetyl]amino]ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7453426.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7453433.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7453447.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7453457.png)
![4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide](/img/structure/B7453459.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7453467.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7453475.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide](/img/structure/B7453487.png)


